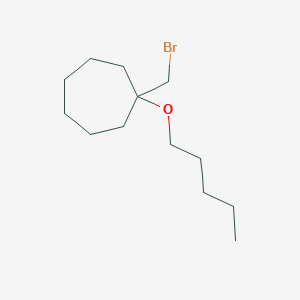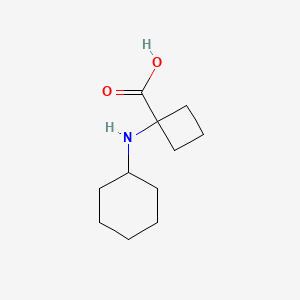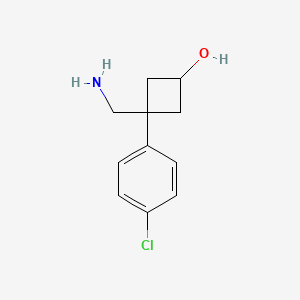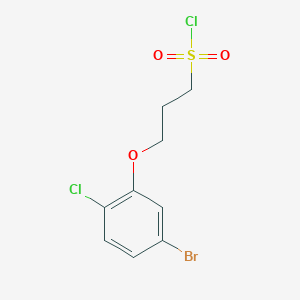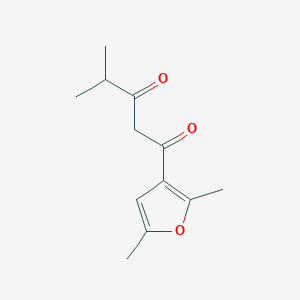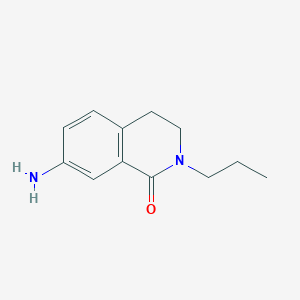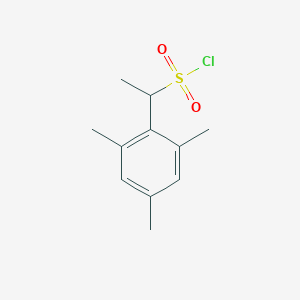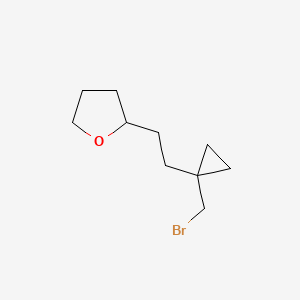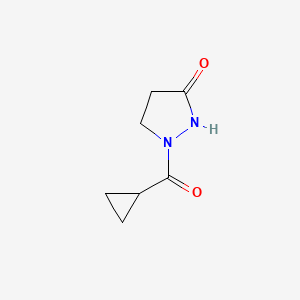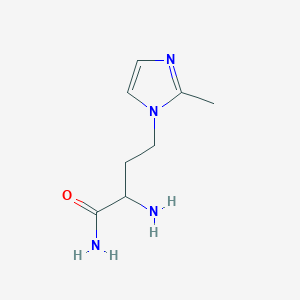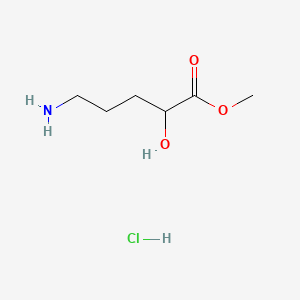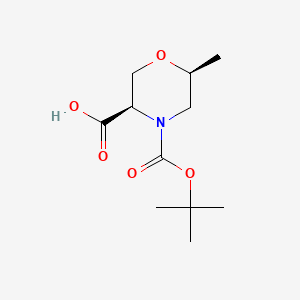
1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclohexane is an organic compound that features a bromomethyl group and a 4-methylpentan-2-yloxy group attached to a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclohexane typically involves the bromination of a suitable precursor. One possible route is the bromination of 1-(Hydroxymethyl)-1-((4-methylpentan-2-yl)oxy)cyclohexane using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane (DCM).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclohexane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) can be used to replace the bromine atom with an azide group.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol can induce elimination to form alkenes.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution can oxidize the compound to form carboxylic acids.
Major Products Formed
Nucleophilic Substitution: Formation of azides, amines, or ethers.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Could be explored for the development of new pharmaceuticals or drug delivery systems.
Industry: May be used in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclohexane depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The bromine atom is replaced by a nucleophile, forming a new bond.
Elimination Reactions: The compound loses a proton and a leaving group (bromine) to form a double bond.
Oxidation: The compound undergoes electron transfer to form oxidized products.
Comparación Con Compuestos Similares
Similar Compounds
1-(Chloromethyl)-1-((4-methylpentan-2-yl)oxy)cyclohexane: Similar structure but with a chlorine atom instead of bromine.
1-(Hydroxymethyl)-1-((4-methylpentan-2-yl)oxy)cyclohexane: Similar structure but with a hydroxyl group instead of bromine.
1-(Iodomethyl)-1-((4-methylpentan-2-yl)oxy)cyclohexane: Similar structure but with an iodine atom instead of bromine.
Uniqueness
1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclohexane is unique due to the presence of the bromomethyl group, which makes it more reactive in nucleophilic substitution reactions compared to its chloro- or iodo- counterparts. The 4-methylpentan-2-yloxy group also adds steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Propiedades
Fórmula molecular |
C13H25BrO |
|---|---|
Peso molecular |
277.24 g/mol |
Nombre IUPAC |
1-(bromomethyl)-1-(4-methylpentan-2-yloxy)cyclohexane |
InChI |
InChI=1S/C13H25BrO/c1-11(2)9-12(3)15-13(10-14)7-5-4-6-8-13/h11-12H,4-10H2,1-3H3 |
Clave InChI |
UELFIWNRZIYWAE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)OC1(CCCCC1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


